molecular formula C15H20ClNOS B5826296 3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one

3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B5826296
M. Wt: 297.8 g/mol
InChI Key: RIMZTMQYFBXILE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a piperidinyl group

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNOS/c1-12-6-9-17(10-7-12)15(18)8-11-19-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZTMQYFBXILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-chlorothiophenol with 1-(4-methylpiperidin-1-yl)propan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the piperidinyl group may interact with neurotransmitter receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)sulfanyl-1-(naphthalen-2-yl)propan-1-one
  • 3-(4-Chlorophenyl)sulfanyl-1-(thiophen-2-yl)propan-1-one

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both the sulfanyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

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